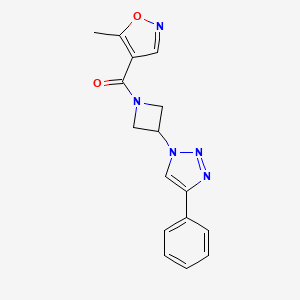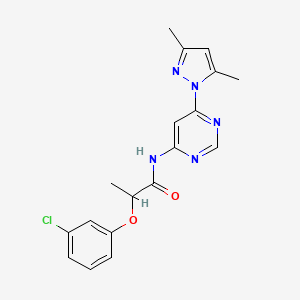![molecular formula C25H20N4O3 B2634285 1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-94-8](/img/structure/B2634285.png)
1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound. These types of compounds are often found in many biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with various substituents attached to it. The 3,4-dimethylphenyl, 6-methoxy, and 4-nitrophenyl groups would all contribute to the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the nitro group and the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Derivatives : This compound belongs to a class of condensed heterotricycles and pyrazoloquinolines, which have been synthesized through various methods. Nagarajan & Shah (1992) described the synthesis of pyrazolo[3,4-c]quinoline derivatives, a similar structural class, highlighting methods like aminoalkylation and reductive cyclization. Such methods are pivotal in creating derivatives for further exploration in scientific research (Nagarajan & Shah, 1992).
Photophysical Properties : Amino derivatives of pyrazoloquinolines have been studied for their photophysical properties. Uchacz et al. (2016) explored the solvatochromism, acidochromism, and solid state fluorescence of these compounds, indicating their potential in photophysical applications (Uchacz et al., 2016).
Optoelectronic Applications : The compound's derivatives, specifically pyrazolo[3,4-b]quinoxalines, were studied by Danel et al. (2017) for their potential use in organic optoelectronic devices. This study highlights the versatility and applicability of such compounds in the field of optoelectronics (Danel et al., 2017).
Molecular and Supramolecular Structures : Portilla et al. (2005) investigated the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. This study contributes to understanding how substitution affects molecular interactions and structural organization, which is crucial for material science applications (Portilla et al., 2005).
Quantum-Chemical Simulations : Optical absorption measurements and simulations were conducted by Koścień et al. (2003) on pyrazolo[3,4-b]quinoline derivatives, shedding light on their absorption spectra and the effects of substitutions. This type of research is essential for the development of new materials with specific optical properties (Koścień et al., 2003).
Mechanism of Action
Target of Action
The compound “1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of quinolines . Quinolines are aromatic nitrogen-containing heterocyclic compounds . They are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structures .
Mode of Action
The interaction of quinolines with their targets can lead to changes in the activity of these targets, potentially influencing cellular processes . .
Biochemical Pathways
Quinolines can affect various biochemical pathways depending on their specific targets . For instance, some quinolines are known to inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Given its classification as a quinoline, it might have potential effects on cell proliferation, signal transduction, or other cellular processes .
Future Directions
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-15-7-10-19(13-16(15)2)28-25-20-5-4-6-22(32-3)24(20)26-14-21(25)23(27-28)17-8-11-18(12-9-17)29(30)31/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMSMUUJCHZCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2634203.png)


![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)
![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![3-(Piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2634216.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)
![4-chloro-3-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2634222.png)
